![molecular formula C18H13NO2S B12879518 Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone is an organic compound that features a furan ring, a naphthothiazole moiety, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Naphthothiazole: The naphthothiazole moiety can be prepared by the condensation of 2-aminothiophenol with 1,2-naphthoquinone.
Coupling Reaction: The final step involves the coupling of the furan ring with the naphthothiazole moiety using appropriate reagents and conditions, such as a base-catalyzed aldol condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Affecting Cellular Processes: Influencing cell signaling, proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C18H13NO2S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(2Z)-1-(furan-2-yl)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C18H13NO2S/c1-19-17(11-14(20)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)19/h2-11H,1H3/b17-11- |
Clave InChI |
ZVPUDGWBGFCMCR-BOPFTXTBSA-N |
SMILES isomérico |
CN1/C(=C/C(=O)C2=CC=CO2)/SC3=C1C4=CC=CC=C4C=C3 |
SMILES canónico |
CN1C(=CC(=O)C2=CC=CO2)SC3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
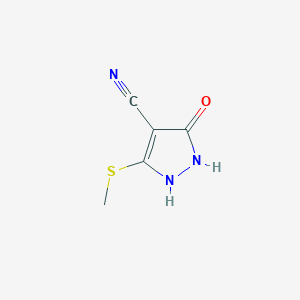
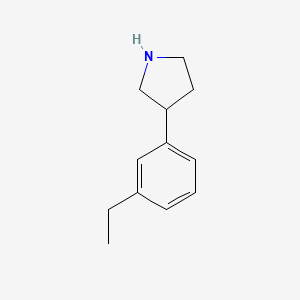
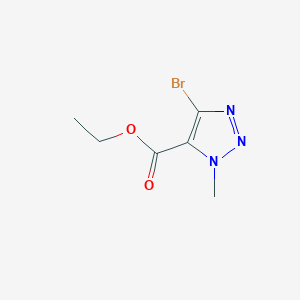
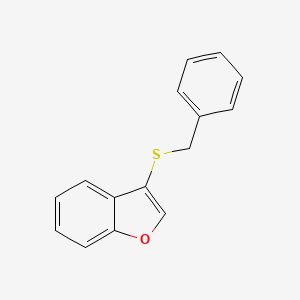
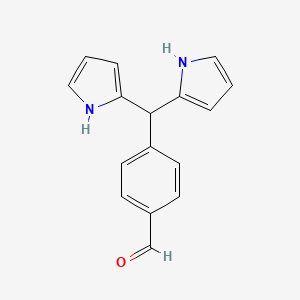
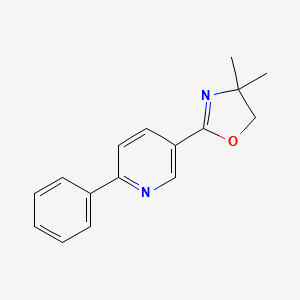



acetic acid](/img/structure/B12879490.png)


